4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride
CAS No.: 157327-45-2
Cat. No.: VC21137583
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157327-45-2 |
|---|---|
| Molecular Formula | C7H13Cl2N3 |
| Molecular Weight | 210.1 g/mol |
| IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-2,5-diium;dichloride |
| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H |
| Standard InChI Key | ABBAYPXCQSWDQG-UHFFFAOYSA-N |
| SMILES | C[N+]1=CC2=C(N1)CC[NH2+]C2.[Cl-].[Cl-] |
| Canonical SMILES | C[N+]1=CC2=C(N1)CC[NH2+]C2.[Cl-].[Cl-] |
Introduction
Chemical Identity and Structural Properties
Basic Information
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound characterized by its bicyclic structure and dihydrochloride salt formation. The compound has been well-documented with the following identifiers:
| Property | Information |
|---|---|
| Chemical Name | 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride |
| CAS Number | 157327-45-2 |
| Molecular Formula | C₇H₁₃Cl₂N₃ |
| Molecular Weight | 210.11 g/mol |
| MDL Number | MFCD09999162 |
| InChI Key | ABBAYPXCQSWDQG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2CNCCC2=N1.Cl.Cl |
The compound is also known by several synonyms, including:
-
2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
-
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride
-
2H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2)
Structural Features
The compound consists of a fused ring system with the following key structural features:
-
A pyrazole ring with a methyl substituent at the N-2 position
-
A partially saturated pyridine ring (tetrahydropyridine) fused to the pyrazole
-
Two hydrogen chloride molecules forming a salt with the basic nitrogen atoms
This structural configuration contributes to the compound's chemical behavior, solubility properties, and potential biological interactions. The dihydrochloride salt formation significantly enhances water solubility compared to the free base form, making it more suitable for various research applications.
Physical and Chemical Properties
Physical Characteristics
While detailed physical data specifically for 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is limited in the literature, based on similar compounds, it typically presents as a crystalline solid with the following general characteristics:
Chemical Reactivity
As a heterocyclic compound containing multiple nitrogen atoms, 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride can participate in various chemical reactions, including:
-
Nucleophilic substitution reactions
-
Electrophilic aromatic substitution on the pyrazole ring
-
Salt exchange reactions
-
Coordination with metal ions through the nitrogen atoms
-
Functionalization at various positions, particularly at the pyrazole C-3 position
These reactivity patterns make the compound valuable as a building block in the synthesis of more complex molecules with potential biological activities.
Synthesis and Preparation Methods
Salt Formation
The dihydrochloride salt is typically formed by treating the free base (2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine) with hydrogen chloride in an appropriate solvent such as diethyl ether, ethanol, or dioxane. This salt formation enhances water solubility and can modify the pharmacokinetic properties of the compound compared to the free base form.
| Hazard Statement | Code | Classification |
|---|---|---|
| Harmful if swallowed | H302 | Acute Toxicity, Oral, Category 4 |
| Causes skin irritation | H315 | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation, Category 2A |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure, Category 3 |
These classifications indicate that the compound requires appropriate handling procedures in laboratory settings .
Recommended Precautions
Based on the hazard classification, the following precautionary measures are recommended when handling this compound:
| Precautionary Statement | Code |
|---|---|
| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
Additional standard laboratory safety practices should be followed, including:
-
Use of appropriate personal protective equipment (gloves, safety glasses, lab coat)
-
Working in a well-ventilated area or fume hood
-
Avoiding contact with skin, eyes, and clothing
Related Compounds and Derivatives
Parent Compound and Salt Forms
The parent compound and various salt forms include:
| Compound | CAS Number | Molecular Formula | Relation to Main Compound |
|---|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | 100501-59-5 | C₇H₁₁N₃ | Parent compound (free base) |
| 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride | 1260902-04-2 | C₇H₁₁N₃·HCl | Monohydrochloride salt |
| 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride | 157327-45-2 | C₇H₁₃Cl₂N₃ | Dihydrochloride salt (main compound) |
The different salt forms offer varying solubility and stability profiles, providing options for different research applications .
Structural Analogs and Derivatives
Several structurally related compounds have been studied for their unique properties and applications:
| Compound | Molecular Formula | Distinctive Feature |
|---|---|---|
| (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol | C₈H₁₃N₃O | Hydroxymethyl substituent at position 3 |
| (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine | C₈H₁₄N₄ | Aminomethyl substituent at position 3 |
| Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate | C₁₁H₁₇N₃O₂ | Ethyl substituent at N-2 and carboxylate at C-7 |
| 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C₇H₁₁N₃ | Methylation at position 3 rather than N-2 |
| 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | C₁₃H₁₉N₃O₄ | Complex functionalization with Boc group |
These structural variations represent different approaches to modifying the basic scaffold to achieve specific chemical or biological properties.
Research Applications and Current Studies
Pharmaceutical Research
The pyrazolo[4,3-c]pyridine scaffold has gained attention in pharmaceutical research due to its versatility and potential for developing compounds with diverse biological activities. Current research areas include:
-
Antiparasitic Drug Development: Structure-activity relationship studies have identified pyrazolo[4,3-c]pyridine derivatives effective against trypanosomiasis, with some compounds showing EC50 values below 100 nM against Trypanosoma brucei
-
Protein-Protein Interaction Inhibitors: Compounds based on this scaffold have been developed to target specific protein-protein interactions, including the PEX14-PEX5 interaction that is essential for parasite survival
-
Central Nervous System (CNS) Research: The heterocyclic structure of these compounds makes them candidates for CNS-active drug development due to potential blood-brain barrier penetration
Comparative Activity Analysis
Research on pyrazolo[4,3-c]pyridine derivatives has revealed important structure-activity relationships, as illustrated in the following table summarizing findings from published studies:
| Modification | Effect on Activity | Potential Application |
|---|---|---|
| N-2 alkylation | Modulates receptor selectivity | Targeted receptor binding |
| C-3 hydroxymethylation | Enhanced hydrogen bonding capacity | Improved target engagement |
| C-3 aminomethylation | Increased binding affinity | Enhanced potency |
| Tetrahydropyridine ring modifications | Altered pharmacokinetics | Optimized drug metabolism |
| Salt form variation | Changed solubility profile | Improved formulation options |
These structure-activity relationships highlight the potential for rationally designing new derivatives with optimized properties for specific biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume